molecular formula C5H3BrN2O3 B3246959 4-Bromo-2-nitropyridin-3-ol CAS No. 1805945-97-4

4-Bromo-2-nitropyridin-3-ol

Cat. No.: B3246959
CAS No.: 1805945-97-4
M. Wt: 218.99 g/mol
InChI Key: RWQSFGYTNNNPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a nitro group at the 2nd position, and a hydroxyl group at the 3rd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

4-Bromo-2-nitropyridin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-nitropyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitropyridin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro group can facilitate interactions with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

4-Bromo-2-nitropyridin-3-ol can be compared with other nitropyridine derivatives, such as 2-Bromo-4-nitropyridin-3-ol and 3-Nitropyridine. These compounds share similar structural features but differ in the position of substituents on the pyridine ring. The unique arrangement of functional groups in this compound gives it distinct reactivity and applications .

Similar Compounds

  • 2-Bromo-4-nitropyridin-3-ol
  • 3-Nitropyridine
  • 4-Nitropyridine

Properties

IUPAC Name

4-bromo-2-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-3-1-2-7-5(4(3)9)8(10)11/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQSFGYTNNNPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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